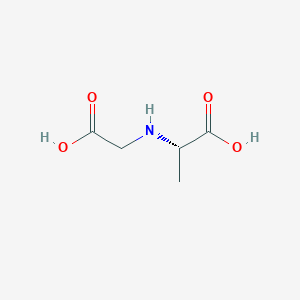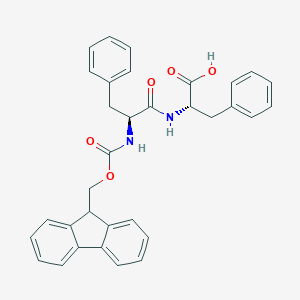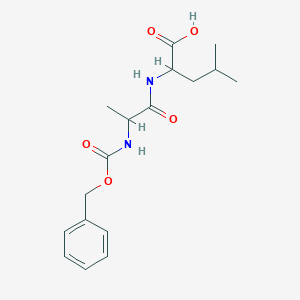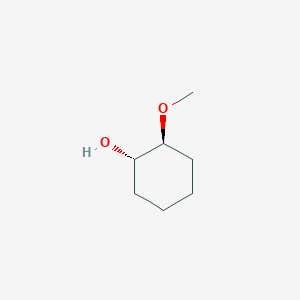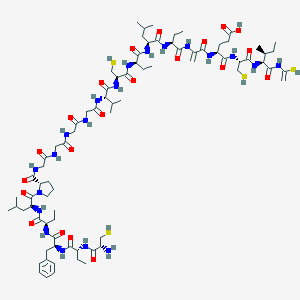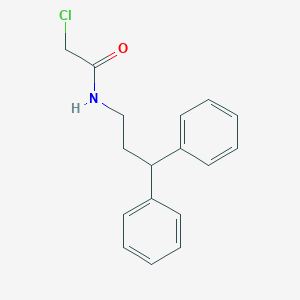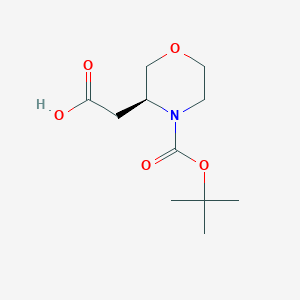![molecular formula C5H3BrN4 B152535 3-Bromo-1H-pirazolo[3,4-B]pirazina CAS No. 81411-68-9](/img/structure/B152535.png)
3-Bromo-1H-pirazolo[3,4-B]pirazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1H-pyrazolo[3,4-B]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyrazine ring The presence of a bromine atom at the 3-position of the pyrazole ring adds to its unique chemical properties
Aplicaciones Científicas De Investigación
3-Bromo-1H-pyrazolo[3,4-B]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and anti-cancer agents.
Materials Science: The compound is explored for its potential in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
Target of Action
The primary targets of 3-Bromo-1H-pyrazolo[3,4-B]pyrazine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
3-Bromo-1H-pyrazolo[3,4-B]pyrazine interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated .
Biochemical Pathways
The activation of TRKs triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . The continuous activation of the intracellular kinase domain of TRK proteins can lead to various types of cancers .
Pharmacokinetics
One of the synthesized derivatives of pyrazolo[3,4-b]pyridine, compound c03, showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . This suggests that 3-Bromo-1H-pyrazolo[3,4-B]pyrazine might have similar properties.
Result of Action
The result of the action of 3-Bromo-1H-pyrazolo[3,4-B]pyrazine is the inhibition of the proliferation of certain cell lines . For instance, compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrazolo[3,4-B]pyrazine typically involves the bromination of 1H-pyrazolo[3,4-B]pyrazine. One common method is the reaction of 1H-pyrazolo[3,4-B]pyrazine with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of 3-Bromo-1H-pyrazolo[3,4-B]pyrazine may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1H-pyrazolo[3,4-B]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, amines; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.
Oxidation: Hydrogen peroxide, acetic acid; room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, ether or THF as solvents; low temperatures.
Major Products Formed
Substitution Products: Azido-pyrazolopyrazine, thiol-pyrazolopyrazine, amino-pyrazolopyrazine.
Oxidation Products: Hydroxy-pyrazolopyrazine.
Reduction Products: De-brominated pyrazolopyrazine.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
1H-Pyrazolo[3,4-B]quinoline: Contains a quinoline ring fused with a pyrazole ring.
3-Chloro-1H-pyrazolo[3,4-B]pyrazine: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
3-Bromo-1H-pyrazolo[3,4-B]pyrazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets . Additionally, the pyrazine ring provides distinct electronic properties compared to other similar compounds, making it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-b]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXWHRBXOWQEJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2N=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512806 |
Source


|
| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81411-68-9 |
Source


|
| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
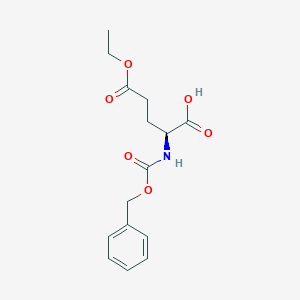
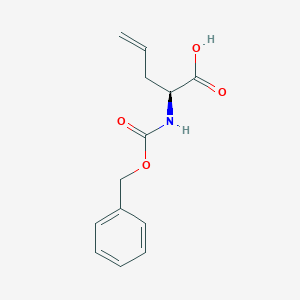
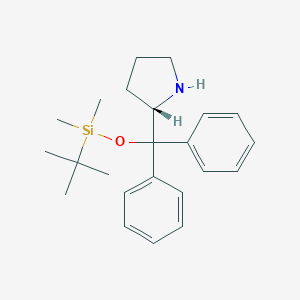
![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)
